Vitexin 2''-O-beta-D-glucoside
Overview
Description
Vitexin 2’‘-O-beta-D-glucoside is a disaccharide derivative of vitexin, a bioactive flavone glycoside. Vitexin is found in various plants such as hawthorn, mung bean, pearl millet, Passiflora, pigeon pea, bamboo, wheat leaves, mimosa, and chaste tree . Vitexin 2’'-O-beta-D-glucoside is known for its potential pharmaceutical applications due to its bioactivity, including anti-tumor, anti-oxidant, anti-viral, and hepatoprotective properties .
Scientific Research Applications
Vitexin 2’'-O-beta-D-glucoside has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Vitexin 2’'-O-beta-D-glucoside, a bioactive ingredient found in many traditional Chinese medicines, has been reported to have several targets. It has been shown to interact with inducible nitric oxide synthase (iNOS) and glutamate transporters GLAST-1 and GLT-1 . These targets play crucial roles in various biological processes, including inflammation, oxidative stress, and neurotransmission .
Mode of Action
Vitexin 2’'-O-beta-D-glucoside exerts its effects by modulating the activity of its targets. For instance, it can regulate the release of important inflammatory cytokines like tumor necrosis factor-alpha (TNF-a), Interleukin 1-b (IL-1b), and Interleukin-6 (IL-6) and enzymes (iNOS, MMP-1, MMP-3, and MMP-13) . Additionally, it increases the clearance of glutamate by regulating the activity of glutamate transporters GLAST-1 and GLT-1 .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, the modulation of iNOS activity influences the nitric oxide (NO) pathway , which plays a key role in inflammation and immune response . The regulation of glutamate transporters impacts the glutamate signaling pathway , which is crucial for neurotransmission .
Pharmacokinetics
The pharmacokinetics of Vitexin 2’'-O-beta-D-glucoside is characterized by its low solubility , which limits its pharmaceutical usage . Glycosylation has been used to increase the solubility and bioactivity of this compound . This process involves the addition of sugar moieties to the compound, which can enhance its absorption and distribution in the body .
Result of Action
The action of Vitexin 2’'-O-beta-D-glucoside results in a variety of molecular and cellular effects. It has been reported to have anti-tumor , anti-oxidant , anti-viral , and hepatoprotective activities . Moreover, two novel vitexin glycosides showed higher anti-tumor activities compared to that of vitexin by employing a human breast cancer cytotoxicity assay .
Action Environment
The action, efficacy, and stability of Vitexin 2’'-O-beta-D-glucoside can be influenced by various environmental factors. For instance, the enzymatic glycosylation of vitexin, which enhances its solubility and bioactivity, is performed in organic solvents . The enzyme used for this process, β-fructosidase, shows high activity and stability in 30–80% (v/v) ethyl acetate .
Biochemical Analysis
Biochemical Properties
Vitexin 2’‘-O-beta-D-glucoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme vitexin beta-glucosyltransferase, which catalyzes the conversion of vitexin to vitexin 2’‘-O-beta-D-glucoside using UDP-glucose as a substrate . This interaction is crucial for the glycosylation process, enhancing the solubility and stability of vitexin. Additionally, vitexin 2’'-O-beta-D-glucoside has been shown to interact with alpha-glucosidase, inhibiting its activity and thus playing a role in carbohydrate metabolism .
Cellular Effects
Vitexin 2’‘-O-beta-D-glucoside exerts various effects on different cell types and cellular processes. It has been reported to enhance cell viability and reduce cellular injury by mitigating oxidative stress . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in antioxidative responses, thereby protecting cells from oxidative damage . Additionally, vitexin 2’'-O-beta-D-glucoside has been found to influence glucose metabolism and fat reduction, highlighting its potential in metabolic regulation .
Molecular Mechanism
The molecular mechanism of action of vitexin 2’‘-O-beta-D-glucoside involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, its interaction with alpha-glucosidase results in the inhibition of this enzyme, thereby affecting carbohydrate metabolism . Furthermore, vitexin 2’'-O-beta-D-glucoside has been shown to act as a radical scavenger, donating electrons to neutralize reactive oxygen species and reduce oxidative stress . This antioxidant activity is attributed to its ability to modulate the bond dissociation enthalpy of its glucoside moiety .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vitexin 2’‘-O-beta-D-glucoside have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Its long-term effects on cellular function have also been investigated. For instance, prolonged exposure to vitexin 2’'-O-beta-D-glucoside has been found to enhance cellular resistance to oxidative stress, suggesting potential benefits for chronic conditions .
Dosage Effects in Animal Models
The effects of vitexin 2’'-O-beta-D-glucoside vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, potential toxic or adverse effects have been observed, including alterations in liver enzyme levels and increased oxidative damage . These findings highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
Vitexin 2’'-O-beta-D-glucoside is involved in several metabolic pathways. It interacts with enzymes such as alpha-glucosidase and vitexin beta-glucosyltransferase, influencing carbohydrate metabolism and glycosylation processes . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to antioxidative responses and glucose metabolism .
Transport and Distribution
The transport and distribution of vitexin 2’‘-O-beta-D-glucoside within cells and tissues involve specific transporters and binding proteins. This compound is known to be transported across cell membranes via glucose transporters, facilitating its uptake and distribution . Once inside the cells, vitexin 2’'-O-beta-D-glucoside can accumulate in various cellular compartments, where it exerts its biological effects .
Subcellular Localization
Vitexin 2’‘-O-beta-D-glucoside is localized in specific subcellular compartments, which influences its activity and function. It has been found to accumulate in the cytoplasm and mitochondria, where it interacts with various biomolecules to exert its effects . Additionally, post-translational modifications, such as glycosylation, play a role in directing vitexin 2’'-O-beta-D-glucoside to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitexin 2’‘-O-beta-D-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases. Glycosyltransferases catalyze the formation of glycosidic bonds using activated sugar donors like uridine-diphosphate glucose, while glycosidases use non-activated sugar donors under thermodynamic control . For instance, the glycosyltransferase from Bacillus thuringiensis has been used to glycosylate vitexin, resulting in vitexin-4’-O-beta-glucoside and vitexin-5-O-beta-glucoside .
Industrial Production Methods: Industrial production of vitexin 2’'-O-beta-D-glucoside involves the use of solvent-stable beta-fructosidase in organic solvents. This enzyme shows high activity and stability in 30-80% ethyl acetate, achieving 90-99% yields of vitexin glycosides . The process is efficient, producing significant amounts of vitexin glycosides in a 50% ethyl acetate solvent system .
Chemical Reactions Analysis
Types of Reactions: Vitexin 2’'-O-beta-D-glucoside undergoes glycosylation reactions, where glycosyltransferases and glycosidases add sugar moieties to the compound .
Common Reagents and Conditions: The reactions typically involve activated sugar donors like uridine-diphosphate glucose for glycosyltransferases and non-activated sugar donors for glycosidases . The conditions are mild, often carried out in organic solvents like ethyl acetate .
Major Products: The major products of these reactions are various glycosylated derivatives of vitexin, such as vitexin-4’-O-beta-glucoside and vitexin-5-O-beta-glucoside .
Comparison with Similar Compounds
Vitexin 2’'-O-beta-D-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioactivity compared to other vitexin derivatives . Similar compounds include:
Vitexin: The parent compound, a C-glycosylated flavone with similar bioactivities but lower solubility.
Vitexin-4’-O-beta-glucoside and Vitexin-5-O-beta-glucoside: These are glycosylated derivatives of vitexin with enhanced solubility.
Vitexin 2’'-O-beta-D-glucoside stands out due to its unique glycosylation, which significantly improves its solubility and potential for pharmaceutical applications .
Properties
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-20(35)22(37)26(42-27-23(38)21(36)19(34)16(8-29)41-27)25(40-15)18-12(32)5-11(31)17-13(33)6-14(39-24(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-23,25-32,34-38H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,25+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTOTHFWELWOCG-OAFKVUNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415065 | |
Record name | AC1NQXCK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61360-94-9 | |
Record name | Flavosativaside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61360-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1NQXCK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the increased levels of Vitexin 2''-O-beta-D-glucoside observed in Rhizoctonia solani-infected maize leaves?
A1: The research paper highlights that the levels of this compound are significantly increased in maize leaves infected with Rhizoctonia solani []. While the specific role of this compound in this plant-pathogen interaction remains to be fully elucidated, its upregulation suggests a potential role in the plant's defense response. This increase could be:
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